11-Phosphonoundecanoic acid

Catalog No.
S1902735
CAS No.
4494-24-0
M.F
C11H23O5P
M. Wt
266.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Phosphonoundecanoic acid

CAS Number

4494-24-0

Product Name

11-Phosphonoundecanoic acid

IUPAC Name

11-phosphonoundecanoic acid

Molecular Formula

C11H23O5P

Molecular Weight

266.27 g/mol

InChI

InChI=1S/C11H23O5P/c12-11(13)9-7-5-3-1-2-4-6-8-10-17(14,15)16/h1-10H2,(H,12,13)(H2,14,15,16)

InChI Key

PPPBZNXJGBLLPM-UHFFFAOYSA-N

SMILES

C(CCCCCP(=O)(O)O)CCCCC(=O)O

Canonical SMILES

C(CCCCCP(=O)(O)O)CCCCC(=O)O
  • Self-assembled monolayers (SAMs): 11-PUDA can form SAMs on metal oxide surfaces due to the presence of both the phosphonic acid group, which can bind to metal oxides, and the long hydrocarbon chain, which facilitates ordered self-assembly []. These SAMs have potential applications in various fields, including corrosion protection and biosensors [].

11-Phosphonoundecanoic acid is a bifunctional organic compound characterized by a long aliphatic chain and a phosphonic acid group. Its chemical structure consists of an undecanoic acid backbone with a phosphonic acid functional group at the 11th carbon position. This unique arrangement allows it to engage in various chemical and physical interactions, making it valuable in surface chemistry and materials science .

The mechanism of action of 11-PUDA remains largely unknown. Some studies suggest potential interactions with specific enzymes or cellular processes, but further research is needed to elucidate its biological effects [].

As with many research chemicals, information on the safety profile of 11-PUDA is limited. Due to the presence of a phosphonic acid group, it's advisable to handle it with care, following standard laboratory practices for potentially corrosive or irritant compounds [].

  • Oxidation: The aliphatic chain can be oxidized under strong oxidizing conditions, which may alter its properties and reactivity.
  • Esterification: It can react with alcohols to form esters, which are useful in creating modified surfaces.
  • Self-Assembly: This compound can form self-assembled monolayers on various substrates, enhancing surface properties such as hydrophobicity and biocompatibility .

Research indicates that 11-phosphonoundecanoic acid exhibits significant biological activity. It has been utilized in the development of hybrid systems for drug delivery, particularly in targeting inflamed tissues. The compound has shown fungistatic activity against Candida albicans, suggesting potential applications in antifungal therapies . Furthermore, its ability to functionalize nanoparticles enhances their biocompatibility and efficacy in biomedical applications.

The synthesis of 11-phosphonoundecanoic acid typically involves several steps:

  • Starting Materials: The synthesis often begins with undecanoic acid or its derivatives.
  • Phosphonation: A phosphonylating agent is introduced to the carboxylic acid group to form the phosphonic acid functionality.
  • Purification: The final product is purified through methods such as recrystallization or chromatography to ensure high purity levels suitable for research and application purposes .

Interaction studies involving 11-phosphonoundecanoic acid focus on its ability to form stable complexes with proteins and other biomolecules. These studies reveal that the compound can effectively enhance the binding affinity of proteins when used as a spacer in hybrid systems. This characteristic is crucial for developing targeted delivery systems that require precise interactions between biomolecules and therapeutic agents .

Several compounds share structural similarities with 11-phosphonoundecanoic acid, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
3-Phosphonopropionic AcidShorter chainPrimarily used in biochemical assays
Octadecylphosphonic AcidLonger aliphatic chainCommonly used for creating hydrophobic surfaces
Phosphonic AcidGeneral classVersatile applications across various fields

While these compounds share functional groups or structural motifs, 11-phosphonoundecanoic acid's longer aliphatic chain provides enhanced hydrophobicity and specific surface interaction capabilities, making it particularly valuable for specialized applications in nanotechnology and biomedical fields.

XLogP3

1.7

Wikipedia

11-Phosphonoundecanoic acid

Dates

Modify: 2023-08-16

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